3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol
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Overview
Description
3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is an organic compound with the molecular formula C9H18OSi. It is a liquid at room temperature and is known for its applications in organic synthesis. The compound features a unique structure with a trimethylsilyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol typically involves the reaction of 3-methyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-2-en-4-yn-1-ol: Similar structure but lacks the trimethylsilyl group.
4-Pentyn-1-ol: Another alkyne alcohol with different substituents.
Pent-3-en-1-yne: A simpler alkyne with fewer functional groups.
Uniqueness
3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
3-methyl-5-trimethylsilylpent-2-en-4-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-9(5-7-10)6-8-11(2,3)4/h5,10H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZXLVVJVYRACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50767237 |
Source
|
Record name | 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50767237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121635-27-6 |
Source
|
Record name | 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50767237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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